2-nitro-5-[(Z)-2-phenyl-1-(trichloromethylsulfonyl)ethenyl]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-nitro-5-[(Z)-2-phenyl-1-(trichloromethylsulfonyl)ethenyl]furan is an organic compound with the molecular formula C13H8Cl3NO5S and a molecular weight of 396.63 g/mol . This compound is characterized by the presence of a nitro group, a phenyl group, and a trichloromethylsulfonyl group attached to a furan ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-nitro-5-[(Z)-2-phenyl-1-(trichloromethylsulfonyl)ethenyl]furan can be achieved through several methods. One common approach involves the nitration of a suitable precursor compound. The nitro group can be introduced by direct substitution of hydrocarbons with nitric acid or by displacement reactions with nitrite ions . Another method involves the oxidation of primary amines to form the nitro compound . Industrial production methods may involve high-temperature nitration in the vapor phase or liquid-phase nitration of aromatic compounds .
Analyse Chemischer Reaktionen
2-nitro-5-[(Z)-2-phenyl-1-(trichloromethylsulfonyl)ethenyl]furan undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, leading to the formation of substituted derivatives.
Common reagents used in these reactions include nitric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-nitro-5-[(Z)-2-phenyl-1-(trichloromethylsulfonyl)ethenyl]furan has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it useful in studying biochemical pathways and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-nitro-5-[(Z)-2-phenyl-1-(trichloromethylsulfonyl)ethenyl]furan involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, while the phenyl and trichloromethylsulfonyl groups can interact with various biological molecules. These interactions can lead to changes in cellular processes and biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-nitro-5-[(Z)-2-phenyl-1-(trichloromethylsulfonyl)ethenyl]furan include other nitro-substituted aromatic compounds and sulfonyl-containing compounds. Some examples are:
Nitrobenzene: Similar in having a nitro group attached to an aromatic ring.
Trichloromethylsulfonylbenzene: Contains a trichloromethylsulfonyl group attached to a benzene ring.
The uniqueness of this compound lies in its combination of these functional groups on a furan ring, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
68095-47-6 |
---|---|
Molekularformel |
C13H8Cl3NO5S |
Molekulargewicht |
396.6 g/mol |
IUPAC-Name |
2-nitro-5-[(Z)-2-phenyl-1-(trichloromethylsulfonyl)ethenyl]furan |
InChI |
InChI=1S/C13H8Cl3NO5S/c14-13(15,16)23(20,21)11(8-9-4-2-1-3-5-9)10-6-7-12(22-10)17(18)19/h1-8H/b11-8- |
InChI-Schlüssel |
FVDKDDYSYRJRDR-FLIBITNWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C(/C2=CC=C(O2)[N+](=O)[O-])\S(=O)(=O)C(Cl)(Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C=C(C2=CC=C(O2)[N+](=O)[O-])S(=O)(=O)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.